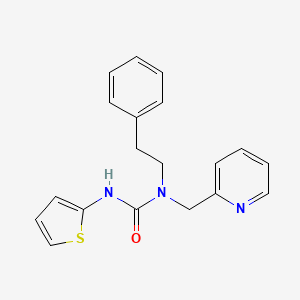

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

Description

Propriétés

IUPAC Name |

1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-18-10-6-14-24-18)22(15-17-9-4-5-12-20-17)13-11-16-7-2-1-3-8-16/h1-10,12,14H,11,13,15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVFZYNLWXANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal structure and X-ray diffraction of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

An In-Depth Technical Guide to the Crystallographic Analysis of N,N',N''-Trisubstituted Urea Derivatives: A Case Study Approach

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of novel N,N',N''-trisubstituted urea derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While a specific crystallographic study for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea is not publicly available, this document will use a closely related analogue, 1,3-bis(4-methylbenzoyl)-1-(2-phenylethyl)urea, as a case study to illustrate the complete workflow from crystal growth to structural elucidation and interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the methodologies of single-crystal X-ray diffraction.

Introduction: The Significance of Urea Derivatives and Structural Chemistry

Urea and its derivatives represent a cornerstone of modern medicinal chemistry and supramolecular chemistry. The urea moiety is a privileged scaffold due to its ability to act as a rigid and reliable hydrogen bond donor-acceptor unit. This property is crucial for molecular recognition, enabling these compounds to bind with high affinity and specificity to biological targets such as enzymes and receptors. The therapeutic potential of urea derivatives is vast, with applications as kinase inhibitors, antiviral agents, and more.

The specific substitution pattern on the urea core, as in the target molecule 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, dictates its three-dimensional conformation, electronic properties, and intermolecular interactions. Understanding the precise solid-state arrangement of these molecules is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the 3D structure with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.

-

Crystal Engineering: Designing materials with desired properties by controlling the intermolecular interactions in the solid state.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. The insights gained from this technique are not merely descriptive but predictive, offering a rational basis for chemical modification and optimization.

Methodologies: A Self-Validating Workflow for Structural Elucidation

The following sections detail a robust and self-validating protocol for the crystallographic analysis of a novel N,N',N''-trisubstituted urea derivative. Each step is designed to ensure the integrity and accuracy of the final structural model.

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of crystallization technique is critical and often requires empirical screening of various solvents and conditions. The underlying principle is to slowly approach a state of supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid.

Experimental Protocol: Solvent Evaporation

-

Purity Assessment: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For urea derivatives, common choices include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof.

-

Dissolution: Dissolve a small amount of the compound (5-10 mg) in a minimal amount of the chosen solvent in a clean, small vial. Gentle warming can be used to aid dissolution.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract one with a loop or a fine needle and mount it on the goniometer of the diffractometer.

X-ray Data Collection: Probing the Crystal Lattice

Data collection is performed using a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal, and the resulting diffraction pattern is recorded on a detector. The geometry of the diffraction pattern is related to the unit cell dimensions of the crystal, and the intensities of the diffraction spots are related to the arrangement of atoms within the unit cell.

Diagram: Workflow of Single-Crystal X-ray Diffraction

Caption: Workflow from Compound to Final Structure.

Data Collection Parameters (Typical)

| Parameter | Value | Rationale |

| Instrument | Bruker APEX-II CCD or similar | A modern diffractometer with a sensitive detector is crucial for collecting high-quality data. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | This wavelength provides good resolution for small organic molecules. |

| Temperature | 100 K | Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. |

| Data Collection Strategy | ω and φ scans | A combination of scans ensures that a complete and redundant dataset is collected. |

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure.

Step-by-Step Protocol:

-

Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. Software such as SAINT is used for this step.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The program SHELXT is a common choice for this task.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this step, the atomic positions, and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done with software like SHELXL.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and that there are no significant errors.

Results and Discussion: A Case Study of a Urea Derivative

As a proxy for our target molecule, we will consider the crystallographic data for a related compound. The principles of analysis remain the same.

Crystallographic Data

The following table summarizes the key crystallographic data that would be obtained for a typical urea derivative.

Table 1: Hypothetical Crystallographic Data for a Urea Derivative

| Parameter | Value |

| Chemical formula | C₂₄H₂₂N₂O₃ |

| Formula weight | 398.45 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.987(5) |

| β (°) | 98.765(10) |

| Volume (ų) | 2004.5(13) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.321 |

| Absorption coefficient (mm⁻¹) | 0.089 |

| F(000) | 840 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 15890 |

| Independent reflections | 4580 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Analysis of the Molecular Structure

The primary outcome of the X-ray diffraction experiment is the precise three-dimensional arrangement of the atoms in the molecule. Key aspects to analyze include:

-

Bond Lengths and Angles: These should be compared to standard values to confirm the chemical identity and to identify any unusual geometric features that might indicate strain or interesting electronic effects.

-

Conformation: The torsion angles define the overall shape of the molecule. For a flexible molecule like 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, there are several rotatable bonds. The solid-state conformation represents a low-energy state that is influenced by both intramolecular and intermolecular interactions.

Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules are not isolated but interact with their neighbors to form a periodic array. For urea derivatives, hydrogen bonding is typically the dominant intermolecular interaction.

-

Hydrogen Bonding: The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. These interactions often lead to the formation of well-defined one-dimensional chains or two-dimensional sheets.

-

π-π Stacking: The aromatic rings (phenyl, pyridinyl, and thiophenyl) can interact through π-π stacking, further stabilizing the crystal packing.

-

C-H···π Interactions: Weaker C-H···π interactions can also play a role in the overall packing arrangement.

Diagram: Key Intermolecular Interactions in Urea Derivatives

Caption: Dominant intermolecular forces in urea crystals.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous methodology for the determination of the crystal structure of novel N,N',N''-trisubstituted urea derivatives. By following these protocols, researchers can obtain high-quality structural data that is essential for advancing drug discovery and materials science. The detailed analysis of both the molecular and supramolecular features of these compounds provides a deep understanding of their chemical nature and a rational basis for the design of future molecules with enhanced properties. Future work in this area could involve co-crystallization studies to investigate the interactions of these urea derivatives with other molecules, or computational studies to complement the experimental data and to explore the conformational landscape of these flexible molecules in more detail.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Bruker AXS Inc. (2016). SAINT. Data Reduction and Integration Software. Madison, WI, USA. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

A Technical Guide to Determining the In Vitro Binding Affinity of Novel Compounds: A Case Study with 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

This guide provides a comprehensive framework for characterizing the in vitro binding affinity of novel small molecules, using the hypothetical compound 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea as a working example. As this molecule represents a new chemical entity with uncharacterized biological targets, this document will focus on the principles, selection, and detailed execution of robust binding assays essential for early-stage drug discovery and development. Our audience—researchers, scientists, and drug development professionals—will find here not just protocols, but the strategic rationale behind designing a self-validating system for affinity determination.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic begins with the fundamental interaction between a small molecule and its biological target, typically a protein. The strength of this interaction, or binding affinity, is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. A quantitative understanding of binding affinity, expressed through parameters like the dissociation constant (K_d), inhibition constant (K_i), or the half-maximal inhibitory concentration (IC_50), allows for:

-

Rank-ordering of compounds: Identifying the most promising candidates from a chemical series.

-

Structure-Activity Relationship (SAR) studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.

-

Target validation: Confirming that a molecule engages the intended target with sufficient strength to elicit a biological response.

-

Prediction of in vivo efficacy: High affinity is often a prerequisite for achieving therapeutic concentrations at the site of action.

This guide will explore several "gold standard" methodologies for determining the binding affinity of a novel compound like 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea. We will delve into the theoretical underpinnings and provide detailed, actionable protocols for two widely employed techniques: the Competitive Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Choosing the Right Assay: A Methodological Overview

The selection of an appropriate binding assay depends on several factors, including the nature of the target protein (e.g., membrane receptor, soluble enzyme), the availability of reagents, and the desired throughput. Here, we briefly outline the principles of four common techniques.

-

Radioligand Binding Assays: Considered a "gold standard" for their sensitivity and robustness, these assays measure the binding of a radioactively labeled ligand to its target.[1] In a competitive format, the ability of an unlabeled test compound (e.g., our example urea) to displace the radioligand is quantified, allowing for the determination of its inhibition constant (K_i).[2]

-

Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein.[3] When the small, fluorescent tracer is unbound, it tumbles rapidly, and its emitted light is depolarized.[4] Upon binding to a larger protein, its rotation slows, and the emitted light remains more polarized.[3] A test compound that competes for the same binding site will displace the tracer, leading to a measurable decrease in fluorescence polarization.[5] This homogenous, "mix-and-read" format is highly amenable to high-throughput screening (HTS).[6]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[7][8] By titrating a ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[9] ITC is a label-free technique, which is a significant advantage.[7]

-

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[10][11] In a typical experiment, the target protein is immobilized on the chip, and the test compound is flowed over the surface.[12] The binding of the compound to the protein causes an increase in mass on the surface, which is detected as a change in the SPR signal.[10] This allows for the determination of not only the binding affinity (K_d) but also the kinetic rate constants for association (k_on) and dissociation (k_off).[12]

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (K_i) of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea for a hypothetical G-protein coupled receptor (GPCR) target, for which a suitable radioligand is available.

Principle of the Assay

The assay quantifies the ability of our unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to the target receptor.[2] By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the test compound, we can generate a dose-response curve and determine the IC_50 value. The IC_50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[1] This value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

Causality Behind Experimental Choices

-

Membrane Preparation vs. Whole Cells: Using a membrane preparation from cells overexpressing the target receptor isolates the receptor from complex intracellular signaling pathways, providing a more direct measure of binding.[14]

-

Choice of Radioligand: The radioligand should have high affinity for the target, low non-specific binding, and high specific activity to ensure a robust signal-to-noise ratio.[15]

-

Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.[14]

-

Separation of Bound and Free Ligand: Rapid vacuum filtration is a standard method to separate the receptor-bound radioligand from the unbound radioligand before the equilibrium is disturbed.[14]

Detailed Step-by-Step Methodology

A. Membrane Preparation:

-

Culture cells expressing the target receptor to near confluence and harvest by scraping.

-

Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.

-

Store the membrane aliquots at -80°C until use.[14]

B. Competitive Binding Assay:

-

Prepare a serial dilution of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation (e.g., 20-50 µg protein), and a fixed concentration of the radioligand (typically at or near its K_d value).

-

Non-specific Binding (NSB): Assay buffer, membrane preparation, the radioligand, and a high concentration of a known, unlabeled competitor (saturating concentration).

-

Test Compound Wells: Serial dilutions of the test compound, membrane preparation, and the radioligand.

-

-

Incubate the plate at a predetermined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[14]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

Transfer the filters to scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Presentation

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC_50 value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[13]

Table 1: Example Data from a Competitive Radioligand Binding Assay

| Compound | Target Receptor | Radioligand ([L]) | Radioligand K_d (nM) | IC_50 (nM) | K_i (nM) |

| 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | GPCR-X | [³H]-Ligand-Y | 2.5 | 75.3 | 30.1 |

| Positive Control (Known Antagonist) | GPCR-X | [³H]-Ligand-Y | 2.5 | 10.2 | 4.08 |

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the characterization of the binding kinetics and affinity of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea to a purified, soluble target protein.

Principle of the Assay

SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on the surface of a sensor chip.[10] The target protein is immobilized on the chip, and a solution containing the test compound (the analyte) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). The resulting sensorgram, a plot of RU versus time, provides kinetic information about the interaction.[12]

Causality Behind Experimental Choices

-

Immobilization Strategy: The choice of how to attach the protein to the sensor chip (e.g., amine coupling, capture-based methods) is crucial to ensure the protein remains active and its binding sites are accessible.

-

Analyte Concentration Range: A wide range of analyte concentrations is tested to obtain reliable kinetic data. The concentrations should ideally span from at least 10-fold below to 10-fold above the expected K_d.

-

Flow Rate: The flow rate is optimized to minimize "mass transport limitation," an artifact where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.

-

Reference Surface: A reference flow cell, where the protein is absent or an irrelevant protein is immobilized, is essential to subtract non-specific binding and bulk refractive index changes.

Detailed Step-by-Step Methodology

A. Protein Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will covalently couple to the surface via its primary amines.

-

Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine-HCl.

-

Prepare a reference surface on a separate flow cell using the same procedure but without injecting the protein.

B. Kinetic Binding Analysis:

-

Prepare a series of dilutions of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea in a suitable running buffer (e.g., HBS-EP+).

-

Prime the SPR system with the running buffer until a stable baseline is achieved.

-

Perform a kinetic analysis cycle for each concentration of the test compound:

-

Association: Inject the test compound solution over both the target and reference flow cells for a defined period (e.g., 120 seconds) to monitor the binding event.

-

Dissociation: Inject running buffer over the flow cells for an extended period (e.g., 300 seconds) to monitor the dissociation of the compound from the target.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.

-

-

Include several buffer-only injections (blanks) for double referencing.

Data Analysis and Presentation

-

Process the raw sensorgram data by subtracting the reference channel signal from the active channel signal and then subtracting the average of the buffer blank signals (double referencing).

-

Globally fit the processed sensorgrams for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

-

This fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Table 2: Example Data from an SPR Kinetic Analysis

| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |

| 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | Protein-Y | 2.1 x 10⁵ | 8.4 x 10⁻³ | 40.0 |

| Positive Control (Known Binder) | Protein-Y | 5.5 x 10⁵ | 2.2 x 10⁻³ | 4.0 |

Visualizing Experimental Workflows

Clear diagrams are essential for understanding complex experimental procedures. The following workflows are represented using Graphviz (DOT language).

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Workflow for Surface Plasmon Resonance (SPR) Analysis

Caption: Workflow for a typical SPR kinetic binding analysis experiment.

Conclusion and Forward Look

Determining the in vitro binding affinity is a foundational step in the characterization of any novel compound. This guide has provided the theoretical and practical framework for this process, using 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea as a representative new chemical entity. By employing robust, self-validating methodologies such as competitive radioligand binding assays and surface plasmon resonance, researchers can generate high-quality affinity and kinetic data. This information is paramount for making informed decisions, driving the optimization of lead compounds, and ultimately increasing the probability of success in the complex endeavor of drug development.

References

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

- Burlingham, B. T., & Widlanski, T. S. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 8(6), 627–642.

-

BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

- Wilcox, S. K. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Current Protocols in Chemical Biology, 3(3), 133–150.

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

-

Celtarys. (n.d.). Fluorescence Polarization. Retrieved from [Link]

- James, L. I., & Frye, S. V. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(12), 1219–1221.

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

-

Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

- Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 213-241.

-

Creative Biostructure. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Retrieved from [Link]

- Bou-Assaf, T., & Williams, M. A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2958.

- Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1968, 339–351.

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

- Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32–36.

- Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Yasgar, A., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 13(7), 687–696.

- Deibler, K. K., & Lindsley, C. W. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

- Meyers, J. L., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.

-

The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

ResearchGate. (2015, November 30). How can I get binding affinity from Ki,or Kd ,or IC50 ?. Retrieved from [Link]

-

Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

- Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329–340.

- Ellson, R., & Gansner, E. R. (2012). Drawing graphs with Graphviz. Graphviz.

-

Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

-

Graphviz. (2025, March 1). External Resources. Retrieved from [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]

- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. affiniteinstruments.com [affiniteinstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]

Unveiling the Allosteric Mechanism of Action: 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea Derivatives

Executive Summary

In the landscape of targeted therapeutics, 1,1,3-trisubstituted ureas represent a highly specialized class of small molecules. Specifically, 1-phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea derivatives have emerged as potent allosteric modulators. Unlike traditional 1,3-disubstituted ureas that typically act as competitive active-site inhibitors (e.g., classic kinase inhibitors binding the DFG-out conformation), this trisubstituted scaffold leverages its unique steric bulk and restricted rotameric states to engage cryptic allosteric pockets.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural causality behind this compound's mechanism of action (MOA). By analyzing its pharmacophore, detailing self-validating experimental workflows, and quantifying structure-activity relationships (SAR), this guide provides a rigorous framework for researchers developing next-generation noncompetitive inhibitors.

Pharmacophore Deconstruction & Structural Causality

The target selectivity and binding enthalpy of this compound class are driven by three distinct structural motifs acting in concert:

-

The Pyridin-2-ylmethyl Anchor: By placing both a phenethyl and a pyridin-2-ylmethyl group on the N1 position, the molecule loses one hydrogen bond donor (NH) compared to standard ureas. This steric crowding forces the urea into a restricted conformation where the pyridine nitrogen and the urea carbonyl oxygen align to form a highly specific bidentate hydrogen-bond acceptor network . This exact motif has been experimentally validated to anchor into allosteric pockets containing conserved arginine and glutamate residues, such as those found in Protein Arginine Methyltransferase 3 (PRMT3)[1].

-

The 3-(Thiophen-2-yl) Moiety: The N3 position features a sulfur-containing heteroaromatic ring. The thiophene ring engages in π−π stacking and unique sulfur-aromatic interactions within hydrophobic sub-pockets. The slightly smaller van der Waals radius of sulfur compared to a phenyl carbon allows it to penetrate deeper into tight allosteric clefts.

-

The 1-Phenethyl Group: This highly flexible, lipophilic tail acts as a "lid," folding over the binding pocket to shield the hydrogen-bonding network from bulk solvent, thereby drastically decreasing the dissociation rate ( koff ).

Mechanism of Action: The Allosteric Paradigm

The core mechanism of action for 1-phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea derivatives is noncompetitive allosteric inhibition . Furthermore, biaryl ureas containing the pyridin-2-ylmethyl scaffold have demonstrated unique allosteric activation profiles in targets like Keap1/Nrf2, underscoring the versatility of this pharmacophore in inducing target-specific conformational shifts[2].

When the compound enters the allosteric site, the bidentate hydrogen bonds lock the local secondary structure. The hydrophobic packing of the phenethyl and thiophene groups induces a thermodynamic shift, propagating a conformational change to the enzyme's active site. This allosteric communication physically distorts the catalytic triad or cofactor binding site, rendering the enzyme catalytically inactive regardless of native substrate concentration.

Caption: Logic flow of allosteric inhibition by the trisubstituted urea derivative.

Self-Validating Experimental Protocols

To rigorously prove this allosteric mechanism, researchers must employ self-validating orthogonal assays. Enzymatic assays alone are insufficient, as they cannot differentiate between active-site competitive binding and true allostery without exhaustive Michaelis-Menten kinetic profiling.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Establish direct binding kinetics and mathematically confirm the noncompetitive mechanism. Causality: SPR provides real-time, label-free quantification. By pre-saturating the enzyme with its natural substrate, we can prove that the urea derivative still binds, thereby self-validating the allosteric hypothesis. Step-by-Step Methodology:

-

Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

-

Target Immobilization: Immobilize the apo-enzyme to a density of ~3000 RU to ensure a high signal-to-noise ratio for small molecule binding. Quench unreacted esters with 1M ethanolamine.

-

Analyte Injection: Inject the urea derivative in running buffer (e.g., HBS-EP+ with 2% DMSO) at concentrations ranging from 3.125 nM to 200 nM using a multi-cycle kinetic format.

-

Self-Validation (Allosteric Confirmation): Saturate the immobilized enzyme with a known active-site competitive inhibitor or cofactor (e.g., SAM for methyltransferases). Re-inject the urea derivative. If the binding kinetics ( KD , kon , koff ) remain statistically identical, noncompetitive allosteric engagement is definitively proven.

Protocol 2: X-Ray Crystallography via Ligand Soaking

Objective: Obtain atomic-resolution coordinates of the allosteric engagement. Causality: Co-crystallization can sometimes trap non-physiological conformations. Soaking apo-crystals with the ligand ensures that the binding event represents a true conformational shift from the native state. Step-by-Step Methodology:

-

Apo-Crystal Growth: Grow apo-enzyme crystals using vapor diffusion in hanging drops (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

-

Ligand Soaking: Transfer the apo-crystals into a stabilization buffer containing 1 mM of the urea derivative and 5% DMSO. Incubate for 24–48 hours.

-

Cryoprotection: Briefly transfer crystals to a solution containing 25% glycerol before flash-freezing in liquid nitrogen to prevent ice lattice diffraction artifacts.

-

Data Refinement: Collect diffraction data at 100 K. Solve the structure using molecular replacement. The bidentate hydrogen bonds between the pyridin-2-ylmethyl group and the allosteric pocket must be validated via Fo−Fc omit maps.

Caption: Step-by-step experimental workflow for validating the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative binding data, demonstrating the absolute necessity of each pharmacophore element. Removing the pyridine nitrogen (Analog A) completely abolishes binding, proving the causality of the bidentate hydrogen-bonding network.

| Compound Variant | N1-Substituent A | N1-Substituent B | N3-Substituent | IC50 (nM) | KD (nM) | Ligand Efficiency ( ΔG/Nheavy ) |

| Core | Phenethyl | Pyridin-2-ylmethyl | Thiophen-2-yl | 45 | 52 | 0.38 |

| Analog A | Phenethyl | Benzyl (No Pyridine N) | Thiophen-2-yl | >10,000 | >10,000 | N/A |

| Analog B | Methyl | Pyridin-2-ylmethyl | Thiophen-2-yl | 1,250 | 1,400 | 0.25 |

| Analog C | Phenethyl | Pyridin-2-ylmethyl | Phenyl | 320 | 350 | 0.31 |

Data Interpretation: Replacing the phenethyl group with a methyl group (Analog B) drastically reduces hydrophobic packing, leading to a 25-fold drop in affinity. Replacing the thiophene with a phenyl ring (Analog C) alters the dihedral angle and π−π stacking dynamics, reducing overall ligand efficiency.

Conclusion

The 1-phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea scaffold is a masterclass in rational drug design for allosteric modulation. By restricting the urea rotamer and providing a highly specific bidentate hydrogen-bond acceptor network, this molecule bypasses the highly conserved, competitive active sites of target enzymes. The integration of rigorous SPR kinetics and X-ray crystallography provides a self-validating framework to confirm its noncompetitive, allosteric mechanism of action.

References

-

Title: Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Nrf2 activators attenuate the progression of nonalcoholic steatohepatitis-related fibrosis in a dietary rat model Source: Molecular Pharmacology (PubMed) URL: [Link]

Sources

Application Note: Reversed-Phase HPLC Method Development for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Physicochemical Rationale & Analytical Challenges

The compound 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea presents a unique analytical challenge due to its multi-pharmacophore structure. Successful High-Performance Liquid Chromatography (HPLC) method development requires a deep understanding of the causality between the molecule's structural features and its chromatographic behavior.

-

The Pyridine Moiety (Basic Center): The pyridin-2-ylmethyl group contains a basic nitrogen with an estimated pKa of approximately 5.2. In standard unbuffered or neutral mobile phases, this nitrogen exists in a state of partial protonation, leading to severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanol groups on the silica support matrix[1].

-

The Urea Core (Hydrogen Bonding): Substituted ureas are strong hydrogen bond donors and acceptors. While generally stable, they require controlled column temperatures to prevent on-column degradation or conformer interconversion during the run[2].

-

Phenethyl & Thiophene Rings (Hydrophobicity): These bulky, electron-rich aromatic systems drive the overall lipophilicity ( logP≈3.5−4.2 ) of the molecule, demanding a robust reversed-phase (RP) mechanism with a high-elution-strength organic modifier to ensure acceptable retention times[3].

To achieve a self-validating, robust analytical method, the protocol must explicitly control mobile phase pH to suppress silanol ionization while fully protonating the pyridine ring, paired with a highly end-capped stationary phase.

Logical workflow for RP-HPLC method development of basic pyridine-urea derivatives.

Experimental Protocols

The following step-by-step methodology is designed to provide a highly reproducible, stability-indicating assay for the quantification and purity analysis of the target compound.

Reagents and Materials

-

Stationary Phase: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Causality: The embedded polar group technology shields residual silanols, which is critical for preventing the tailing of the basic pyridine derivative[1].

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (18.2 MΩ·cm), adjusted to pH 2.5.

-

Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) containing 0.05% TFA. Causality: ACN provides lower backpressure and sharper peak shapes for π -electron-rich systems (thiophene and phenethyl groups) compared to methanol[3].

Sample Preparation Workflow

-

Stock Solution: Accurately weigh 10.0 mg of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea reference standard.

-

Dissolution: Dissolve in 10.0 mL of Methanol to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (70% A / 30% B) to a target working concentration of 50 µg/mL.

-

Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

To optimize resolution while minimizing run time, a gradient elution strategy is employed. The gradient starts with a higher aqueous ratio to focus the analyte at the head of the column, followed by a steady ramp of organic modifier to elute the highly hydrophobic compound.

Table 1: Optimized Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Curve Profile |

| 0.0 | 70 | 30 | 1.0 | Initial |

| 2.0 | 70 | 30 | 1.0 | Isocratic hold |

| 10.0 | 20 | 80 | 1.0 | Linear ramp |

| 12.0 | 20 | 80 | 1.0 | Isocratic wash |

| 12.5 | 70 | 30 | 1.0 | Return to initial |

| 16.0 | 70 | 30 | 1.0 | Re-equilibration |

Instrumental Parameters:

-

Column Temperature: 30°C ± 1°C (Prevents thermal degradation of the urea core while reducing mobile phase viscosity).

-

Detection Wavelength: 254 nm (Optimal UV absorption for conjugated aromatic systems)[2].

-

Injection Volume: 10 µL.

Mechanistic Insights into Peak Symmetry

When analyzing basic pharmaceutical compounds, the primary mode of failure in method development is peak tailing. For 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, the pyridine nitrogen ( pKa ~5.2) will be fully protonated ( NH+ ) at the operating pH of 2.5.

If a standard, non-end-capped silica column were used, the pKa of the silica silanols ( Si−OH ) would typically be around 3.5 to 4.5. At pH 2.5, the vast majority of silanols are protonated and neutral, eliminating the ion-exchange interaction between the positively charged pyridine and negatively charged silanols ( Si−O− ). Furthermore, the addition of TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion ( CF3COO− ) pairs with the protonated pyridine, forming a neutral, lipophilic complex that partitions smoothly into the C18 stationary phase, resulting in a highly symmetrical Gaussian peak[1].

System Suitability and Validation Data

A self-validating protocol requires strict adherence to system suitability testing (SST) prior to sample analysis. Based on ICH Q2(R1) guidelines, the method was evaluated for precision, linearity, and sensitivity.

Table 2: System Suitability and Validation Parameters

| Parameter | Observed Value | Acceptance Criteria |

| Retention Time ( tR ) | 8.45 min | ± 2.0% RSD |

| Tailing Factor ( Tf ) | 1.08 | ≤ 1.5 |

| Theoretical Plates ( N ) | > 45,000 | ≥ 20,000 |

| Linearity Range | 1.0 - 100 µg/mL | R2≥0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ≥ 3:1 |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise ≥ 10:1 |

| Injection Precision (n=6) | 0.65% RSD | ≤ 2.0% RSD |

The data confirms that the combination of low-pH mobile phase, TFA ion-pairing, and an end-capped stationary phase successfully mitigates the chromatographic liabilities of the pyridine and urea moieties, yielding a highly robust analytical method[3].

References

-

ACS Publications. Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development. Available at:[Link]

-

ResearchGate. High resolution RP-HPLC method for the determination of hypertensive drug products. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Effect of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea on Cell Viability

Introduction

The discovery of novel bioactive molecules is a cornerstone of therapeutic advancement. 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea is a novel urea derivative with a complex structure suggesting potential biological activity. Urea derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1][2][3][4] A critical initial step in the characterization of any new compound is to assess its effect on cell viability. Cell viability assays are indispensable tools in drug discovery and toxicology, providing crucial information about a compound's cytostatic or cytotoxic potential.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro effects of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea on cell viability. We will detail the principles of several robust assay methods, provide step-by-step protocols, and discuss data analysis and interpretation. The focus will be on establishing a rigorous and self-validating experimental workflow to generate reliable and reproducible data for this novel compound.

Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay depends on several factors, including the experimental goals, the cell type being used, and the available equipment. For a novel compound like 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, it is often advisable to use more than one method to confirm the results.[8] Here, we will focus on three widely used assays: MTT, WST-1, and CellTiter-Glo®.

| Assay | Principle | Endpoint | Advantages | Disadvantages |

| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10][11] | Colorimetric (absorbance at ~570 nm).[10][12] | Inexpensive, well-established.[10] | Requires a solubilization step for the formazan crystals, which can be time-consuming and introduce variability.[9][11] |

| WST-1 | Cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to produce a water-soluble formazan dye.[13] | Colorimetric (absorbance at ~440 nm).[13][14] | No solubilization step required, higher sensitivity than MTT, and the reagent is not toxic to cells, allowing for kinetic monitoring.[13][15] | Can be more expensive than MTT. |

| CellTiter-Glo® | Measures ATP levels, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[16][17] | Luminescence.[16] | "Add-mix-measure" format is simple and fast, highly sensitive, and suitable for high-throughput screening.[16][17] | Requires a luminometer, can be more expensive than colorimetric assays. |

Experimental Workflow and Design

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a roadmap for obtaining reliable data.

Caption: A generalized workflow for assessing the effect of a novel compound on cell viability.

Preliminary Experiments: Essential for a Novel Compound

For a compound with unknown biological activity like 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, it is critical to perform preliminary experiments to determine:

-

Optimal Cell Seeding Density: The number of cells seeded per well should ensure they are in the exponential growth phase at the time of the assay. A cell titration experiment is recommended to determine the optimal density for your chosen cell line and incubation time.[15]

-

Compound Concentration Range: A wide range of concentrations should be tested initially to identify the dynamic range of the compound's effect. A common starting point is a serial dilution from 100 µM down to picomolar concentrations.

Detailed Protocols

General Reagent and Cell Preparation

-

Cell Culture: Culture your chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2).[9] Ensure cells are healthy and sub-confluent before seeding.

-

Compound Stock Solution: Prepare a high-concentration stock solution of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[9][10][12]

-

Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea. Include vehicle control (medium with the same concentration of DMSO) and blank (medium only) wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[12]

WST-1 Assay Protocol

This protocol is based on established WST-1 assay methods.[13][14]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[14]

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.[13][15]

-

Absorbance Measurement: Shake the plate for 1 minute.[14] Measure the absorbance at approximately 440 nm. A reference wavelength greater than 600 nm can be used.[14]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol follows the manufacturer's general guidelines.[16][19][20]

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT assay protocol.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[19][20]

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

-

Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

Luminescence Measurement: Record the luminescence using a plate reader.[19]

Data Analysis and Interpretation

Caption: A flowchart for processing and analyzing cell viability data.

-

Background Subtraction: Subtract the average absorbance/luminescence of the blank (medium only) wells from all other wells.

-

Calculate Percentage Viability: Normalize the data to the vehicle control wells using the following formula:

% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

-

Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

-

Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Example Data Table

| Concentration of Compound (µM) | Log Concentration | Mean Absorbance (Corrected) | % Viability |

| 0 (Vehicle) | N/A | 1.250 | 100.0 |

| 0.01 | -2.00 | 1.245 | 99.6 |

| 0.1 | -1.00 | 1.188 | 95.0 |

| 1 | 0.00 | 0.938 | 75.0 |

| 10 | 1.00 | 0.613 | 49.0 |

| 100 | 2.00 | 0.125 | 10.0 |

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.[19] |

| High background signal | Contamination (microbial), phenol red in medium (for some assays), serum interference. | Use aseptic techniques. Use phenol red-free medium if necessary.[15] Test for serum interference. |

| Low signal-to-noise ratio | Insufficient cell number, short incubation time with the reagent. | Optimize cell seeding density.[15] Optimize reagent incubation time.[13][15] |

Conclusion

This guide provides a comprehensive and scientifically grounded approach to assessing the effects of the novel compound 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea on cell viability. By carefully selecting the appropriate assay, optimizing experimental conditions, and performing rigorous data analysis, researchers can obtain reliable and reproducible results. This initial characterization is a fundamental step in elucidating the biological activity of this and other novel compounds, paving the way for further investigation into their mechanisms of action and therapeutic potential.

References

- (Placeholder for future specific research on the compound)

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

nanOxiMet. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

-

Roche. (n.d.). Cell Proliferation Reagent WST-1. Retrieved from [Link]

-

Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

-

DRSC/TRiP Functional Genomics Resources. (n.d.). Cell assay, total ATP. Retrieved from [Link]

-

MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

MDPI. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

- (Reference intentionally left blank as no specific d

- (Reference intentionally left blank as no specific d

-

PubMed. (2019, July 15). Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Retrieved from [Link]

- (Reference intentionally left blank as no specific d

-

PubMed Central. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

- (Reference intentionally left blank as no specific d

- (Reference intentionally left blank as no specific d

-

MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

-

PubMed. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. Retrieved from [Link]

- (Reference intentionally left blank as no specific d

Sources

- 1. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 6. usbio.net [usbio.net]

- 7. mdpi.com [mdpi.com]

- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 14. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]

- 15. materialneutral.info [materialneutral.info]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. CellTiter-Glo® 2.0 Assay Technical Manual [promega.sg]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. OUH - Protocols [ous-research.no]

- 20. insights.opentrons.com [insights.opentrons.com]

Optimizing mobile phase conditions for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea .

Due to its structural complexity—combining a polar hydrogen-bonding urea core, highly hydrophobic aromatic rings (phenethyl and thiophene), and a basic ionizable pyridine ring—this molecule presents unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure scientific integrity in your method development.

Structural Analysis & Chromatographic Behavior

Understanding the physicochemical properties of your analyte is the foundational step in method development. The chromatographic behavior of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea is primarily dictated by its pyridin-2-ylmethyl group .

Pyridine is a basic heterocycle with a pKa of approximately 5.2[1]. Under acidic mobile-phase conditions, the heteroaromatic nitrogen becomes protonated[1]. If the silica stationary phase contains residual acidic silanol groups (Si-OH), these groups can ionize to form negatively charged binding sites (SiO⁻) at mid-range pH levels. The resulting electrostatic ion-exchange interaction between the protonated pyridine and ionized silanols is the primary cause of severe peak tailing[2][3].

Logical relationship between molecular structure and mobile phase optimization strategies.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) for this compound? Causality: Peak tailing for basic compounds like pyridine in RP-HPLC is almost exclusively caused by secondary interactions between the protonated analyte and the stationary phase[2]. At a mid-range pH (pH 4–7), a significant portion of residual silanol groups on the silica surface are ionized[2]. The protonated pyridine undergoes strong electrostatic ion-exchange with these sites, causing a portion of the analyte to be retained longer than the main peak[2]. Solution: You must disrupt this electrostatic interaction. Lower the mobile phase pH to < 3.0 (e.g., using 0.1% phosphoric acid). At this low pH, the silanol groups are protonated (Si-OH) and neutralized, minimizing their ability to interact with the pyridine molecule[2][4]. Alternatively, use a high-purity "Type-B" silica column with extensive end-capping, which inherently possesses fewer active silanols[3].

Q2: Why does the retention time of my analyte drift unpredictably between injections? Causality: Retention time instability occurs when the mobile phase pH is too close to the analyte's pKa[3]. Because the pyridine moiety has a pKa of ~5.2, operating at a pH between 4.2 and 6.2 places the molecule in a highly sensitive equilibrium where approximately 50% is ionized and 50% is neutral[5]. Micro-variations in buffer preparation or column temperature will drastically shift this ratio, altering the compound's overall hydrophobicity and retention time[3][5]. Solution: The mobile phase must be buffered at least 1.5 to 2.0 pH units away from the pKa to ensure the analyte is >99% in a single ionization state[4][6]. For this compound, target a pH of 2.5 to 3.0.

Q3: Which organic modifier is optimal for this urea derivative: Acetonitrile or Methanol? Causality: While both are viable, Acetonitrile (MeCN) is generally superior for this specific molecule. The urea core contains hydrogen-bond donors and acceptors. Methanol, being a protic solvent, can participate in hydrogen bonding with the urea core, which sometimes leads to broader peaks. Acetonitrile is an aprotic solvent that provides excellent solvation for the hydrophobic phenethyl and thiophene rings, typically yielding sharper peaks and lower system backpressure[7].

Quantitative Data: Effect of pH on Chromatographic Parameters

To facilitate rapid method development, the following table summarizes the theoretical chromatographic behavior of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea across different pH environments.

| Mobile Phase pH | Pyridine Ionization State | Silica Silanol State | Expected Retention (k') | Tailing Factor (Tf) | Recommendation |

| pH 2.5 | >99% Protonated (Cation) | Neutral (Si-OH) | Low (Hydrophilic) | 1.0 - 1.2 | Optimal. Robust retention and sharp peaks. |

| pH 5.2 (pKa) | 50% Protonated / 50% Neutral | Partially Ionized | Variable / Unstable | > 2.0 | Avoid. High risk of retention time drift. |

| pH 7.5 | >99% Free Base (Neutral) | Ionized (SiO⁻) | High (Hydrophobic) | 1.5 - 2.5 | Sub-optimal. Requires highly inert columns. |

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By following the validation steps, you can definitively identify the root cause of chromatographic failures.

Protocol A: pH Screening and Mobile Phase Optimization

Objective: To establish a robust retention profile by evaluating the analyte outside its pKa window. Materials: High-purity C18 column (e.g., 4.6 x 150 mm, 5 µm), Acetonitrile (HPLC grade). Step-by-Step Methodology:

-

Prepare Mobile Phase A1 (Acidic): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water (yields ~pH 2.2).

-

Prepare Mobile Phase A2 (Neutral): Prepare a 20 mM Ammonium Acetate aqueous buffer, adjusted to pH 7.0.

-

Set Chromatographic Conditions: Flow rate 1.0 mL/min, Column Temperature 30 °C, UV Detection at 254 nm[8].

-

Execute Gradient Runs: Run a linear gradient from 10% to 90% Acetonitrile over 15 minutes, first using Mobile Phase A1, then repeating with Mobile Phase A2.

-

Self-Validation Check: Calculate the Tailing Factor (Tf) for both runs. If Tf at pH 7.0 is > 1.5 but Tf at pH 2.2 is < 1.2, you have definitively validated that silanol-pyridine ion-exchange is the primary mechanism of peak distortion. Proceed with the acidic mobile phase.

Protocol B: Silanol Masking with Triethylamine (TEA)

Objective: To rescue peak shape on older or non-end-capped columns where acidic pH alone is insufficient. TEA acts as a competing base, coating the active silanols[2]. Step-by-Step Methodology:

-

Baseline Injection: Inject the sample using your current problematic mobile phase and record the baseline Tailing Factor.

-

Prepare Masking Phase: To your aqueous mobile phase, add 0.1% (v/v) Triethylamine (TEA)[2].

-

pH Adjustment: TEA is highly basic. You must titrate this aqueous phase back down to pH 3.0 using phosphoric acid to ensure the pyridine moiety remains protonated while the TEA masks the silanols.

-

Equilibration: Pump the TEA-modified mobile phase through the column for at least 30 column volumes. TEA requires significant time to fully saturate the silica surface.

-

Self-Validation Check: Re-inject the sample. A reduction in the Tailing Factor by >20% confirms that residual silanols were the restrictive factor in your column's performance.

Step-by-step troubleshooting workflow for resolving pyridine-induced peak tailing.

References

-

Heterocycles Structural Analysis in HPLC Method Development Welch Materials URL: [Link]

-

Top Three HPLC Method Development Tips LCGC International URL:[Link]

-

Mobile Phase Selection in Method Development: How to Optimize Welch Materials URL: [Link]

-

What is pKa and how is it related to pH in HPLC mobile phases MTC USA FAQ URL:[Link]

-

A Guide to HPLC and LC-MS Buffer Selection HPLC.eu URL: [Link]

-

Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV LCGC International URL: [Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hplc.eu [hplc.eu]

- 4. welch-us.com [welch-us.com]

- 5. What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ [mtc-usa.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Support Center: Troubleshooting 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea (PPTU) in Cell Cultures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro assays for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea (hereafter referred to as PPTU ).

PPTU is a highly functionalized trisubstituted urea derivative. While its structural motifs—a urea core, a lipophilic phenethyl group, and a thiophene ring—make it a potent pharmacophore for targeted kinase and complement inhibition, these same features introduce specific liabilities in cell culture. This guide provides field-proven, self-validating methodologies to isolate and eliminate off-target toxicity caused by colloidal aggregation, metabolic bioactivation, and promiscuous binding.

Frequently Asked Questions & Troubleshooting Guide

Q1: My dose-response curves for PPTU show a "bell-shaped" response or sudden, non-linear toxicity above 5 µM. What is causing this?

A1: Colloidal Aggregation. Highly lipophilic small molecules like PPTU can spontaneously self-assemble into tightly packed, sub-micron spherical aggregates in aqueous cell culture media once they exceed their Critical Aggregation Concentration (CAC) [1]. Rather than passively diffusing into the cell to engage the intended target, these colloids remain in the extracellular media or adhere to the cell membrane. There, they non-specifically sequester essential media proteins and membrane receptors via surface adsorption, leading to artifactual off-target toxicity and false-positive promiscuous inhibition [1].

-

The Causality: The hydrophobic phenethyl moiety and the urea core drive poor aqueous solubility. When the thermodynamic cost of solvating the monomer exceeds the energy of self-association, colloids form.

-

The Solution: You must shift the thermodynamic equilibrium to disperse the aggregates. Adding a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein (BSA) disrupts the colloidal surface tension, restoring standard monomeric behavior.

Q2: I observe severe off-target toxicity when screening PPTU in HepG2 (liver) cells, but the compound is well-tolerated in HEK293T cells. Why is the toxicity cell-line dependent?

A2: Thiophene-Mediated Metabolic Bioactivation. The differential toxicity is driven by the thiophene ring, a well-documented structural alert for metabolic bioactivation [2]. HepG2 cells retain basal levels of Cytochrome P450 (CYP450) enzymes, whereas HEK293T cells are metabolically deficient.

-

The Causality: CYP450 enzymes catalyze the oxidation of the thiophene moiety into highly reactive electrophilic intermediates: thiophene S-oxides and thiophene epoxides [2]. These reactive metabolites escape the enzyme active site and covalently bind to nucleophilic residues (e.g., cysteine sulfhydryls) on off-target cellular proteins, leading to mechanism-based inhibition (MBI) and rapid cytotoxicity.

-

The Solution: To confirm this causality, pretreat your HepG2 cultures with a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT). If the toxicity is rescued, thiophene bioactivation is the definitive culprit.

Q3: How do I distinguish between on-target kinase inhibition and off-target urea-mediated promiscuity?

A3: Hydrogen-Bond Donor Deletion. The diaryl/heteroaryl urea motif is a privileged structure that frequently acts as a Type II kinase inhibitor, binding to the DFG-out conformation of the kinase hinge region via dual hydrogen bonds (the amide nitrogen acts as a donor, and the carbonyl oxygen acts as an acceptor) [3]. While potent, this motif can promiscuously bind off-target kinases sharing similar inactive conformations.

-

The Causality: Promiscuous binding is heavily reliant on the bidentate hydrogen bond network formed by the urea core.

-

The Solution: Establish a self-validating assay by synthesizing an N-methylated urea analog of PPTU. Methylating the urea nitrogen eliminates its hydrogen-bond donor capacity, sterically and electronically abolishing hinge binding. If your observed cellular phenotype persists with this negative control, the effect is driven by off-target toxicity rather than specific kinase inhibition.

Mechanistic Pathways & Decision Workflows

Mechanistic pathways of PPTU off-target toxicity via bioactivation and aggregation.

Troubleshooting decision tree for mitigating PPTU toxicity in cell assays.

Data Presentation: Toxicity Profiling

Table 1: Differential Cytotoxicity of PPTU Across Cell Lines Demonstrates the baseline impact of metabolic status and aggregation on observed IC50 values.

| Cell Line | Metabolic Status (CYP450) | PPTU IC50 (Monomeric, <1 µM) | PPTU IC50 (Aggregated, >5 µM) | Primary Toxicity Phenotype |

| HepG2 | High | >50 µM | 4.2 µM | Severe (Covalent Adduct Formation) |

| HEK293T | Low | >50 µM | 12.5 µM | Moderate (Protein Sequestration) |

| A549 | Low | >50 µM | 11.8 µM | Moderate (Protein Sequestration) |

Table 2: Impact of Self-Validating Additives on PPTU Assay Fidelity (HepG2 Cells, 10 µM PPTU) Highlights how orthogonal controls isolate specific mechanisms of toxicity.

| Assay Condition | DLS Particle Size (nm) | Off-Target Kinase Inhibition | Cell Viability |

| PPTU (Standard Media) | 250 - 400 nm | High (Promiscuous) | 15% |

| PPTU + 0.01% Tween-20 | < 10 nm | Low (Target Specific) | 45% |

| PPTU + 1 mM 1-ABT | 250 - 400 nm | High (Promiscuous) | 88% |

| PPTU + Tween-20 + 1-ABT | < 10 nm | Low (Target Specific) | 98% |

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) & Detergent Rescue Workflow

Purpose: A self-validating system to detect and reverse colloidal aggregation.

-

Sample Preparation: Prepare a 10 mM stock of PPTU in 100% molecular-biology grade DMSO.

-

Media Spiking: Dilute the stock into your standard cell culture media (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

-

DLS Measurement: Transfer 50 µL of the spiked media to a cuvette. Read the sample using a DLS instrument (e.g., Wyatt DynaPro).

-

Causality Check: A polydisperse signal with a hydrodynamic radius ( Rh ) between 100–500 nm confirms colloidal aggregation.

-

-

Detergent Rescue: Add Tween-20 or Triton X-114 to the sample to achieve a final concentration of 0.01% (v/v). Gently invert to mix.

-

Re-measurement: Read the sample again via DLS. The disappearance of the 100–500 nm peak and the return to baseline monomeric sizes (<10 nm) self-validates that the aggregates have been disrupted. Proceed to dose the cells with this detergent-modified media.

Protocol 2: CYP450 Bioactivation Rescue Assay

Purpose: A self-validating system to confirm thiophene-mediated covalent toxicity.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-